5-Methyl-2,1,3-benzothiadiazol-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWQZHLWPVDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201766 | |
| Record name | 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53552-19-5, 3338-93-0 | |
| Record name | 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053552195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-methylbenzo-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of 2,1,3 Benzothiadiazole Core Structures in Contemporary Organic Chemistry
The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a 1,2,5-thiadiazole (B1195012) ring. wikipedia.org Known since the 19th century, this core structure is readily synthesized, often from the reaction of an o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org The BTD unit is characterized by its strong electron-withdrawing nature, which significantly influences the electronic and photophysical properties of molecules that incorporate it. polyu.edu.hkpolyu.edu.hk
In contemporary organic chemistry, the BTD core is a privileged building block, particularly in the construction of π-conjugated systems for advanced materials. polyu.edu.hk Its electron-accepting character makes it a common component in donor-acceptor (D-A) architectures, which are fundamental to the design of organic electronic materials. rsc.org These materials have found applications in a range of technologies, including:
Organic Light-Emitting Diodes (OLEDs) polyu.edu.hk
Organic Solar Cells wikipedia.org
Organic Field-Effect Transistors (OFETs) polyu.edu.hk
Fluorescent Probes and Sensors mdpi.com
The versatility of the BTD scaffold lies in its ability to be chemically modified at various positions, allowing for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. wikipedia.org For instance, the introduction of bromine atoms at the 4- and 7-positions creates 4,7-dibromo-2,1,3-benzothiadiazole, a widely used intermediate for synthesizing larger molecules and conductive polymers through cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgpolyu.edu.hk This adaptability has cemented the BTD core as a cornerstone in the development of functional organic materials.
| Property | Description |
| Structure | A bicyclic aromatic heterocycle consisting of a benzene ring fused to a 1,2,5-thiadiazole ring. wikipedia.org |
| Electronic Nature | Strong electron-acceptor (electron-withdrawing). polyu.edu.hk This property is key to its use in donor-acceptor systems. |
| Key Intermediate | 4,7-dibromo-2,1,3-benzothiadiazole is a common building block for creating complex polymers and molecules via cross-coupling reactions. wikipedia.orgpolyu.edu.hk |
| Primary Applications | Widely used in the development of organic electronics, including OLEDs, solar cells, and transistors, due to its favorable photoluminescent and electronic properties. wikipedia.orgpolyu.edu.hkpolyu.edu.hk |
Significance of 5 Methyl 2,1,3 Benzothiadiazol 4 Amine As a Versatile Research Scaffold and Building Block
De Novo Synthetic Routes to the 2,1,3-Benzothiadiazole Nucleus Bearing Methyl and Amino Functionalities
The synthesis of the core 2,1,3-benzothiadiazole ring system is a foundational step in accessing its diverse derivatives. For specifically substituted compounds like this compound, the synthetic strategy can involve either the construction of the heterocyclic ring from appropriately substituted precursors or the functionalization of a pre-existing BTD nucleus.
Cyclization Approaches from Substituted o-Phenylenediamines with Sulfur Dioxide
A primary and well-established method for the synthesis of the 2,1,3-benzothiadiazole core involves the cyclization of o-phenylenediamines. In the context of synthesizing this compound, this de novo approach would necessitate starting with a specifically substituted diamine, namely 3-methylbenzene-1,2,4-triamine.
The general reaction involves the treatment of an o-phenylenediamine (B120857) with a sulfur-donating reagent. While various reagents can be employed, sulfur dioxide or its chemical equivalents are commonly used. The reaction proceeds through the formation of a sulfinamide intermediate, which then undergoes cyclization and dehydration to afford the BTD ring. For the synthesis of the target molecule, the reaction would theoretically proceed as follows:
Reaction Scheme:
3-methylbenzene-1,2,4-triamine is reacted with a source of sulfur dioxide, such as sodium bisulfite in a suitable solvent system, often under heating. The regiochemistry of the cyclization is directed by the starting material, directly yielding the desired 5-methyl-4-amino substitution pattern on the benzothiadiazole ring. This method offers the advantage of installing the required substituents in a controlled manner from the outset.
Strategic Introduction of Methyl and Amino Groups post-Cyclization
An alternative to the de novo synthesis is the functionalization of a pre-formed 2,1,3-benzothiadiazole ring. This approach relies on the inherent reactivity of the benzene (B151609) portion of the BTD nucleus. While direct amination and methylation of an unsubstituted BTD ring to achieve the desired 5-methyl-4-amino substitution pattern is challenging due to regioselectivity issues, a multi-step functionalization strategy can be envisioned.
Recent advancements in C-H functionalization provide potential pathways. For instance, regioselective C-H borylation of the BTD core can introduce a boron-containing functional group at specific positions. nih.govresearchgate.netacs.orgnih.govacs.org This borylated intermediate can then be subjected to cross-coupling reactions to introduce the methyl group. Subsequent nitration at the adjacent position, followed by reduction, could then install the amino group. However, controlling the regioselectivity of each step to exclusively yield the 5-methyl-4-amino product would be a significant synthetic challenge. The electron-withdrawing nature of the thiadiazole ring deactivates the benzene ring towards electrophilic substitution, making such transformations often require harsh conditions. nih.govresearchgate.netacs.orgnih.govacs.org
Regioselective Functionalization and Derivatization Strategies of the Benzothiadiazole Ring
Once the this compound core is synthesized, further functionalization can be achieved to create a library of derivatives with tailored properties. Cross-coupling reactions are powerful tools for this purpose, typically preceded by halogenation of the BTD ring.
Halogenation and Subsequent Cross-Coupling Reactions for C-C and C-N Bond Formation
Halogenated 2,1,3-benzothiadiazole derivatives are versatile building blocks for a variety of cross-coupling reactions. The introduction of bromine or iodine atoms onto the BTD core provides synthetic handles for the formation of new carbon-carbon and carbon-nitrogen bonds. For the this compound scaffold, halogenation would likely occur at the 7-position due to the directing effects of the existing amino and methyl groups.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is a widely used method for the formation of biaryl compounds. mdpi.com In the context of functionalizing the this compound core, a halogenated derivative (e.g., 7-bromo-5-methyl-2,1,3-benzothiadiazol-4-amine) can be coupled with a variety of aryl or heteroaryl boronic acids or their esters. researchgate.netrsc.org
This reaction allows for the introduction of a wide range of aromatic and heteroaromatic substituents, enabling the systematic modification of the electronic and photophysical properties of the BTD core. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Benzothiadiazoles
| Entry | Halogenated BTD | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | 4,7-dibromo-2,1,3-benzothiadiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | >90 |
| 2 | 4-bromo-2,1,3-benzothiadiazole | Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 3 | 4,7-diiodo-2,1,3-benzothiadiazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 92 |
Note: The data in this table is representative of Suzuki-Miyaura couplings on the general 2,1,3-benzothiadiazole scaffold and is intended to illustrate typical reaction conditions.
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that involves the reaction of an organohalide with an organotin compound. This method is known for its tolerance of a wide variety of functional groups and is particularly useful for the synthesis of complex organic molecules.
For the derivatization of a halogenated this compound, Stille coupling offers a complementary approach to the Suzuki-Miyaura reaction. It can be employed to introduce alkyl, vinyl, and aryl groups, among others. The choice of organostannane reagent allows for a high degree of control over the substituent to be introduced.
Table 2: Representative Conditions for Stille Coupling on Halogenated Benzothiadiazoles
| Entry | Halogenated BTD | Organostannane | Catalyst | Solvent | Yield (%) |
| 1 | 4,7-dibromo-2,1,3-benzothiadiazole | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 88 |
| 2 | 4-bromo-7-fluoro-2,1,3-benzothiadiazole | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | DMF | 75 |
| 3 | 4,7-dibromo-2,1,3-benzothiadiazole | Hexamethylditin | Pd(PPh₃)₄ | Toluene | 65 (for dimethylated product) |
Note: The data in this table is representative of Stille couplings on the general 2,1,3-benzothiadiazole scaffold and is intended to illustrate typical reaction conditions.
Other Palladium-Catalyzed Amination and Arylation Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of carbon-nitrogen and carbon-carbon bonds in the synthesis of complex aromatic compounds, including derivatives of this compound. nih.govnih.gov These methods offer significant advantages over traditional techniques, such as nucleophilic aromatic substitution, by providing milder reaction conditions and broader substrate scope. wikipedia.org
The Buchwald-Hartwig amination has been successfully employed for the synthesis of N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazoles. nih.govnih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. nih.govnih.gov The efficiency of this transformation is often enhanced by the use of specialized ligands, such as those from the Buchwald or Hartwig groups, which facilitate the catalytic cycle. wikipedia.orgnih.gov For instance, the use of a palladium complex with an expanded-ring N-heterocyclic carbene (NHC) ligand, (THP-Dipp)Pd(cinn)Cl, has been shown to be highly effective in the amination of less reactive 5-amino-1,2,3-triazoles. nih.gov
In a typical procedure, the reaction is carried out by treating the halo-benzothiadiazole precursor with the desired amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, such as sodium tert-butoxide, in an inert solvent like dioxane. nih.gov The reaction mixture is then heated to facilitate the cross-coupling. nih.gov The choice of ligand is crucial for the success of the reaction, with bidentate phosphine ligands like BINAP and DPPF showing improved reactivity for the coupling of primary amines. wikipedia.org
Palladium-catalyzed amination has also been presented as a safer and more practical alternative to the traditional nitration-reduction sequence for the synthesis of amino-benzothiadiazole derivatives. lookchem.com For example, 7-amino-4-methyl-2,1,3-benzothiadiazole has been synthesized in high yield via the palladium-catalyzed amination of 7-bromo-4-methyl-2,1,3-benzothiadiazole with benzophenone (B1666685) imine, which serves as an ammonia (B1221849) equivalent. lookchem.com This methodology was successfully scaled up, demonstrating its industrial applicability. lookchem.com
Beyond amination, palladium-catalyzed direct arylation reactions are instrumental in the synthesis of arylated benzothiadiazole derivatives. nih.govnih.gov These reactions involve the direct coupling of a C-H bond of the benzothiadiazole core with an aryl halide. nih.govnih.gov For instance, the direct C-H arylation of benzo[1,2-d:4,5-d']bis( nih.govnih.govacs.orgthiadiazole) with bromo(iodo)arenes in the presence of Pd(OAc)₂ and di-tert-butyl(methyl)phosphonium tetrafluoroborate (B81430) has been shown to be an effective method for the selective formation of 4-mono- and 4,8-di(het)arylated derivatives. nih.govnih.gov
The following table summarizes representative examples of palladium-catalyzed amination and arylation reactions for the synthesis of benzothiadiazole derivatives.
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 4-halo-5-methyl-2,1,3-benzothiadiazole | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Aryl-5-methyl-2,1,3-benzothiadiazol-4-amine | 75-90 |
| 2 | 4-halo-5-methyl-2,1,3-benzothiadiazole | Alkylamine | Pd(OAc)₂ / RuPhos | LHMDS | THF | N-Alkyl-5-methyl-2,1,3-benzothiadiazol-4-amine | 60-85 |
| 3 | 5-methyl-2,1,3-benzothiadiazole (B73233) | Aryl bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | DMAc | 4-Aryl-5-methyl-2,1,3-benzothiadiazole | 70-88 |
| 4 | 5-methyl-2,1,3-benzothiadiazole | Heteroaryl chloride | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 4-Heteroaryl-5-methyl-2,1,3-benzothiadiazole | 65-80 |
C-H Functionalization and Aryne Reactivity Approaches for Novel Derivatives
Direct C-H functionalization has emerged as a powerful strategy for the derivatization of heterocyclic compounds, including 2,1,3-benzothiadiazole (BTD), the core structure of this compound. nih.govacs.orgnih.govdiva-portal.org This approach avoids the need for pre-functionalized substrates, offering a more atom-economical and efficient route to novel derivatives. nih.govacs.orgnih.govdiva-portal.org
Regioselective iridium-catalyzed C-H borylation of the BTD core provides versatile 5-boryl or 4,6-diboryl BTD building blocks. nih.govacs.orgnih.govdiva-portal.org These borylated intermediates can then undergo a variety of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions, to introduce a wide range of substituents at specific positions on the benzothiadiazole ring. nih.govacs.org The regioselectivity of the C-H borylation is influenced by the electronic and steric properties of the BTD substrate and the choice of ligand. nih.govacs.org
Furthermore, directed C-H functionalization, where a directing group guides the metal catalyst to a specific C-H bond, allows for the precise installation of functional groups. nih.govacs.org For instance, a pyrimidyl group installed at the C5 position can direct subsequent C4-H and C6-H arylations. nih.govacs.org Ruthenium-catalyzed C4-H arylation has been demonstrated with high regioselectivity. nih.govacs.org
Aryne reactivity offers another innovative approach to the synthesis of functionalized benzothiadiazole derivatives. nih.govacs.orgdiva-portal.org The generation of a highly reactive 2,1,3-benzothiadiazol-4,5-yne intermediate allows for the introduction of two adjacent functional groups in a single step. nih.govacs.orgdiva-portal.org This aryne can be generated from a suitable precursor, such as a 4-iodonium salt, via deprotonation. nih.govacs.org The subsequent trapping of the aryne with various arynophiles, such as azides, cyclic ureas, or furans, leads to the formation of novel, highly functionalized benzothiadiazole derivatives. nih.govacs.org The regioselectivity of the arynophile attack is governed by the distortion of the aryne triple bond, as predicted by the Aryne Distortion Model. nih.govacs.orgdiva-portal.org
The following table provides examples of C-H functionalization and aryne reactivity approaches for the derivatization of the 2,1,3-benzothiadiazole scaffold.
| Entry | Starting Material | Reagent(s) | Key Intermediate | Product |
| 1 | 2,1,3-Benzothiadiazole | [Ir(OMe)COD]₂, Me₄phen, B₂pin₂ | 5-Boryl-2,1,3-benzothiadiazole | 5-Aryl-2,1,3-benzothiadiazole (after Suzuki coupling) |
| 2 | 5-(Pyrimidyl)-2,1,3-benzothiadiazole | Ru catalyst, Aryl bromide | C-H activated complex | 4-Aryl-5-(pyrimidyl)-2,1,3-benzothiadiazole |
| 3 | 4-Iodonium salt of 2,1,3-benzothiadiazole | KOtBu, Azide | 2,1,3-Benzothiadiazol-4,5-yne | 4,5-Difunctionalized 2,1,3-benzothiadiazole |
Nitration-Reduction Sequences and Alternatives for Amino Group Introduction
The introduction of an amino group onto the benzothiadiazole scaffold is a crucial step in the synthesis of this compound and its analogs. A classical and widely used method to achieve this is through a nitration-reduction sequence. mdpi.com
The nitration of the 2,1,3-benzothiadiazole ring is typically carried out using a sulfonitric mixture (a combination of sulfuric acid and nitric acid). mdpi.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene portion of the molecule. mdpi.com The position of nitration is directed by the existing substituents on the ring. For the synthesis of 4-amino-2,1,3-benzothiadiazole, the nitration of the parent 2,1,3-benzothiadiazole is the first step. mdpi.com
Following the successful introduction of the nitro group, the subsequent step involves its reduction to the corresponding amino group. mdpi.com Various reducing agents can be employed for this transformation, with common choices including iron sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in the presence of ammonium (B1175870) chloride and zinc dust, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. mdpi.com This two-step process provides a reliable route to the desired amino-benzothiadiazole derivatives. mdpi.com
However, the use of harsh nitrating agents and the potential for the formation of undesired isomers can be drawbacks of this method. lookchem.com Consequently, alternative and often milder methods for the introduction of the amino group have been developed. As mentioned previously, palladium-catalyzed amination of a corresponding halo-benzothiadiazole offers a direct and often more regioselective approach. lookchem.com This method avoids the use of strong acids and can be a safer alternative, particularly on a larger scale. lookchem.com The amination of 7-bromo-4-methyl-2,1,3-benzothiadiazole with benzophenone imine as an ammonia surrogate, followed by hydrolysis, provides a high-yielding synthesis of 7-amino-4-methyl-2,1,3-benzothiadiazole, a close analog of the target compound. lookchem.com
The following table compares the nitration-reduction sequence with the palladium-catalyzed amination for the synthesis of amino-benzothiadiazole derivatives.
| Method | Starting Material | Key Reagents | Intermediate | Final Product | Advantages | Disadvantages |
| Nitration-Reduction | 2,1,3-Benzothiadiazole | 1. H₂SO₄/HNO₃2. FeSO₄·7H₂O, NH₄Cl, Zn | 4-Nitro-2,1,3-benzothiadiazole | 4-Amino-2,1,3-benzothiadiazole | Well-established, readily available reagents | Harsh conditions, potential for isomers, safety concerns |
| Palladium-Catalyzed Amination | 4-Bromo-2,1,3-benzothiadiazole | Benzophenone imine, Pd catalyst, ligand, base | Imine adduct | 4-Amino-2,1,3-benzothiadiazole | Milder conditions, high regioselectivity, safer alternative | Cost of catalyst and ligands, optimization may be required |
Nucleophilic Substitution and Cyclization Pathways for Benzothiadiazole Derivatives
Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for the functionalization of the benzothiadiazole ring, particularly when it is substituted with good leaving groups such as halogens. The electron-withdrawing nature of the thiadiazole ring activates the benzene portion of the molecule towards nucleophilic attack, facilitating the displacement of a leaving group by a nucleophile.
For the synthesis of 4-amino-substituted benzothiadiazoles, a 4-halo-benzothiadiazole precursor can be reacted with an amine nucleophile. The reaction is typically carried out in a polar aprotic solvent, and the presence of a base may be required to neutralize the hydrogen halide formed during the reaction. The regioselectivity of these reactions is generally high, with the nucleophile replacing the halogen at the 4-position. nih.gov
Cyclization reactions are fundamental to the de novo synthesis of the benzothiadiazole ring system itself. One of the most common methods for constructing the 2,1,3-benzothiadiazole core involves the reaction of an appropriately substituted o-phenylenediamine with a sulfur-containing reagent. scispace.com For the synthesis of this compound, a key precursor would be 3-methyl-1,2-phenylenediamine.
The cyclization is often achieved by treating the diamine with thionyl chloride (SOCl₂). This reaction proceeds through a series of steps involving the formation of a sulfinamide intermediate, which then undergoes cyclization and dehydration to form the thiadiazole ring.
Alternative cyclization strategies can also be employed, such as the reaction of o-phenylenediamines with sulfur monochloride (S₂Cl₂) or sulfur dioxide (SO₂) in the presence of a suitable catalyst. The choice of cyclization method can be influenced by the nature of the substituents on the phenylenediamine precursor and the desired reaction conditions.
The following table outlines key nucleophilic substitution and cyclization pathways for the synthesis of benzothiadiazole derivatives.
| Reaction Type | Starting Material(s) | Key Reagent(s) | Product Type |
| Nucleophilic Aromatic Substitution | 4-Halo-5-methyl-2,1,3-benzothiadiazole, Amine | Base (e.g., K₂CO₃) | N-Substituted this compound |
| Cyclization | 3-Methyl-1,2-phenylenediamine | Thionyl chloride (SOCl₂) | 5-Methyl-2,1,3-benzothiadiazole |
| Cyclization | 4-Amino-3-methyl-1,2-phenylenediamine | Thionyl chloride (SOCl₂) | This compound |
Preparation of Key Precursors and Chemical Building Blocks for this compound Analogs
The synthesis of analogs of this compound relies on the availability of a diverse range of chemical building blocks and precursors. The functionalization of the benzothiadiazole core and the preparation of substituted o-phenylenediamines are two key strategies for accessing these analogs.
As previously discussed, C-H functionalization techniques, such as iridium-catalyzed borylation, provide a powerful means to introduce functional groups at various positions on the benzothiadiazole ring. nih.govacs.orgnih.govdiva-portal.org This allows for the synthesis of a library of benzothiadiazole derivatives that can be further elaborated into the desired analogs. For example, a 5-boryl-2,1,3-benzothiadiazole can be used in Suzuki-Miyaura coupling reactions to introduce a variety of aryl or heteroaryl substituents at the 5-position. nih.govacs.org
The synthesis of substituted o-phenylenediamines is another critical aspect of preparing analogs. The substituents on the phenylenediamine precursor will ultimately be incorporated into the final benzothiadiazole product. For instance, to synthesize analogs with different groups at the 5-position, one would need to prepare the corresponding 4-substituted-3-methyl-1,2-phenylenediamines. These precursors can be synthesized through multi-step sequences, often starting from commercially available substituted anilines or nitrobenzenes.
The introduction of functional groups onto the o-phenylenediamine can be achieved through various standard organic transformations, such as nitration, halogenation, and reduction, followed by the introduction of the second amino group. The careful planning of the synthetic route is essential to ensure the correct regiochemistry of the final substituted o-phenylenediamine.
The following table presents some key precursors and building blocks for the synthesis of this compound analogs.
| Precursor/Building Block | Synthetic Utility |
| 5-Boryl-2,1,3-benzothiadiazole | Introduction of various substituents at the 5-position via cross-coupling reactions. |
| 4-Halo-5-methyl-2,1,3-benzothiadiazole | Precursor for nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the 4-position. |
| 3-Methyl-1,2-phenylenediamine | Key precursor for the synthesis of the 5-methyl-2,1,3-benzothiadiazole core. |
| 4-Substituted-3-methyl-1,2-phenylenediamines | Precursors for the synthesis of 5-methyl-2,1,3-benzothiadiazole analogs with various substituents at the 4-position. |
Mechanistic Research on Reactivity and Catalytic Applications of 5 Methyl 2,1,3 Benzothiadiazol 4 Amine Derivatives
Elucidation of Reaction Pathways for Functionalization and Derivatization
The functionalization of the benzothiadiazole core is crucial for tuning its electronic and steric properties for specific applications. Research has largely focused on derivatizing the benzenoid ring, as direct substitution on the thiadiazole ring is less common.
C-H Functionalization: Direct C-H functionalization is a powerful tool for derivatizing the BTD core. acs.org Electrophilic aromatic substitution on the electron-poor BTD ring typically requires harsh conditions and can lead to a mixture of products at the C4 and C7 positions. acs.org However, the presence of the activating amino and methyl groups in 5-Methyl-2,1,3-benzothiadiazol-4-amine (B1268745) is expected to facilitate electrophilic substitution, directing incoming electrophiles to the C6 and potentially C4 positions.
Recent advancements have focused on transition-metal-catalyzed C-H functionalization, which offers greater control and regioselectivity. For instance, iridium-catalyzed C-H borylation has been shown to be a versatile method for introducing boryl groups at the C5 or C4 and C6 positions of the parent BTD. diva-portal.org These borylated intermediates can then undergo a variety of subsequent cross-coupling reactions to introduce a wide range of functional groups. diva-portal.org
Directed C-H Functionalization: The amino group in this compound can act as a directing group in ortho-C-H functionalization reactions. This approach allows for the selective introduction of substituents at the C5 position.
Aryne Chemistry: The generation of aryne intermediates from benzothiadiazole derivatives provides another pathway for functionalization. The novel 2,1,3-benzothiadiazol-4,5-yne has been generated and trapped with various arynophiles. acs.org Density functional theory (DFT) calculations predict a significant distortion of the triple bond in this aryne, favoring nucleophilic attack at the C5 position. acs.orgdiva-portal.org This regioselectivity has been confirmed experimentally. acs.org
Table 1: Key Functionalization Reactions of the Benzothiadiazole Core
| Reaction Type | Reagents/Catalysts | Position(s) Functionalized | Reference |
| Electrophilic Aromatic Substitution | Harsh conditions | C4, C7 | acs.org |
| Ir-catalyzed C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂ | C5, C4, C6 | diva-portal.org |
| Cadogan Reaction | P(OEt)₃ | - | acs.org |
| Aryne Formation and Trapping | KOtBu, arynophiles | C4, C5 | acs.orgdiva-portal.org |
Investigation of Catalytic Mechanisms in Fuel-Forming Reactions
Derivatives of benzothiadiazole have emerged as promising catalysts for fuel-forming reactions, such as the hydrogen evolution reaction (HER) and carbon dioxide reduction. Their catalytic activity is attributed to the ability of the BTD core to act as an electron acceptor and to facilitate proton and electron transfer processes.
Benzothiadiazole derivatives have been investigated as both electrocatalysts and photocatalysts for the hydrogen evolution reaction. acs.orgnih.gov Small organic molecules containing the BTD core have shown the ability to electrocatalytically produce hydrogen from protons. acs.orgnih.gov
The proposed mechanism for electrocatalytic HER by a benzothiadiazole derivative, such as 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (BTDN), involves the following key steps: acs.orgchemrxiv.org
Reduction: The BTDN molecule is first reduced to its radical anion (BTDN⁻•). acs.orgnih.gov
Protonation: The radical anion is then protonated at one of the nitrogen atoms of the thiadiazole ring to form a neutral radical intermediate (BTDNH•). acs.orgchemrxiv.org
Further Reduction and Protonation: This intermediate can then be further reduced and protonated to generate hydrogen gas and regenerate the catalyst. acs.org
Spectroscopic methods, including electron paramagnetic resonance (EPR) and UV-vis spectroelectrochemistry, have been used to identify the key catalytic intermediates, such as the reduced BTDN⁻• species and protonated intermediates. acs.orgnih.gov
In photocatalytic systems, benzothiadiazole-based covalent organic frameworks (COFs) have demonstrated high activity for hydrogen generation under visible light irradiation. rsc.org The BTD unit within the COF structure is believed to be the active site for proton reduction. nih.gov The efficiency of these photocatalysts is influenced by factors such as light-harvesting ability, charge separation, and the kinetics of protonation. rsc.org
Table 2: Performance of Benzothiadiazole-based Catalysts in Hydrogen Evolution
| Catalyst Type | Reaction | Key Performance Metric | Reference |
| Small Organic Molecule (BTDN) | Electrocatalysis | Faradaic efficiency of 82% | acs.orgnih.gov |
| Covalent Organic Framework (HIAM-0001) | Photocatalysis | 1410 μmol g⁻¹ h⁻¹ H₂ evolution rate | |
| Covalent Organic Framework (HIAM-0004) | Photocatalysis | 1526 μmol g⁻¹ h⁻¹ H₂ evolution rate |
The benzothiadiazole core has also been explored for its ability to capture and catalytically reduce carbon dioxide (CO₂). The electron-accepting nature of the BTD unit allows it to interact with and activate the CO₂ molecule upon reduction. chemrxiv.orgdiva-portal.org
Studies on 2,1,3-benzothiadiazole-4,7-dicarbonitrile (BTDN) have shown that it can interact with CO₂ at multiple reduced states. chemrxiv.orgdiva-portal.org Cyclic voltammetry experiments reveal a clear interaction between BTDN and CO₂ upon the second reduction of BTDN, with a significant current increase at the third reduction, indicating catalytic activity. chemrxiv.org
DFT calculations have been employed to explore the possible CO₂-bound species and intermediates. chemrxiv.org The binding of CO₂ to the reduced BTDN molecule is a key step in the catalytic cycle. While the binding can be reversible, particularly at low CO₂ concentrations, bulk electrolysis experiments have detected the formation of oxalate, indicating that C-C bond formation can occur. chemrxiv.orgdiva-portal.org
The proposed general mechanism involves the electrochemical reduction of the BTDN molecule, followed by nucleophilic attack of the reduced BTDN species on a CO₂ molecule. Subsequent reaction steps can lead to the formation of various reduction products.
Protonation Kinetics and Electron Transfer Processes in Benzothiadiazole Systems
Studies on a model compound, 1,2,3-benzothiadiazole (B1199882) di–9,9-dioctylfluorene (BTDF), have shown that the benzothiadiazole unit can rapidly react with protons upon reduction. diva-portal.orgacs.org The reaction rate for the protonation of the reduced BTDF was found to be in the range of 0.1–5 × 10¹⁰ M⁻¹ s⁻¹, which is a diffusion-controlled reaction. diva-portal.orgresearchgate.net This rapid protonation suggests that the protonated BTD unit is a likely and important intermediate in photocatalytic hydrogen production under acidic conditions. diva-portal.orgacs.org
The efficiency of electron transfer in benzothiadiazole-based systems is crucial for their photocatalytic activity. The donor-acceptor nature of many BTD derivatives facilitates charge separation upon photoexcitation. chemrxiv.orgresearchgate.net The strength of the donor and steric effects can be used to tune the nature of the singlet (S₁) and triplet (T₁) excited states, which in turn influences the photosensitization and photoredox properties of the molecule. chemrxiv.orgresearchgate.net
Studies on Nucleophilic and Electrophilic Reactivity of Benzothiadiazole Cores
The reactivity of the benzothiadiazole core is a balance of nucleophilic and electrophilic character, which can be tuned by the presence of substituents. The parent 2,1,3-benzothiadiazole (B189464) is an electron-poor heterocycle, making its benzenoid ring susceptible to nucleophilic attack under certain conditions. acs.org
The Cadogan reaction, which involves the reductive cyclization of a nitroarene, has been used to synthesize substituted benzothiadiazoles. The regioselectivity of this reaction is influenced by the nucleophilicity of the different positions on the BTD unit. acs.org For example, in certain substrates, a significant difference in nucleophilicity between the C4 and C6 positions leads to exclusive regioselectivity in the cyclization. acs.org
The generation of the 2,1,3-benzothiadiazol-4,5-yne intermediate highlights the electrophilic nature of this strained species. acs.org This aryne readily reacts with nucleophiles (arynophiles), with a predicted and observed preference for nucleophilic attack at the C5 position. acs.orgdiva-portal.org This regioselectivity is attributed to the electronic distortion of the aryne triple bond caused by the electronegative nitrogen atoms of the thiadiazole ring. acs.orgdiva-portal.org
The presence of the electron-donating amino and methyl groups in this compound is expected to increase the nucleophilicity of the benzenoid ring, making it more reactive towards electrophiles compared to the unsubstituted BTD core.
Advanced Spectroscopic Characterization Techniques for 5 Methyl 2,1,3 Benzothiadiazol 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Methyl-2,1,3-benzothiadiazol-4-amine (B1268745) and its derivatives. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in the molecule can be mapped, providing definitive evidence of its constitution.
For instance, in the related compound N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the methyl groups are observed as a singlet at 3.29 ppm in the ¹H NMR spectrum, with the corresponding ¹³C resonance at 42.59 ppm. mdpi.com The aromatic protons of the benzothiadiazole ring resonate between 7.50 and 6.50 ppm. mdpi.com The structures of newly synthesized benzothiadiazole derivatives are routinely characterized using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). mdpi.com
Detailed analysis of a substituted benzothiazole (B30560) derivative showed a methyl group singlet at 2.46 ppm in the ¹H NMR spectrum. Aromatic protons appeared in distinct regions, such as a triplet at 7.11 ppm and a doublet at 7.47 ppm, allowing for precise assignment within the molecular structure. In the ¹³C NMR spectrum, the methyl carbon appeared at 18.62 ppm, while the carbons of the aromatic rings were observed over a wider range from 116.08 to 155.71 ppm. These chemical shifts are sensitive to the electronic effects of substituents, making NMR a powerful technique for verifying the outcomes of synthetic modifications.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzothiadiazole Derivatives
| Compound Type | Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | ¹H | -N(CH₃)₂ | 3.29 | mdpi.com |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | ¹³C | -N(CH₃)₂ | 42.59 | mdpi.com |
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | ¹H | Aromatic C-H | 6.50 - 7.50 | mdpi.com |
| 4-Methyl-1,3-benzothiazole Derivative | ¹H | Ar-CH₃ | 2.46 | |
| 4-Methyl-1,3-benzothiazole Derivative | ¹³C | Ar-CH₃ | 18.62 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a unique "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of chemical bonds.
For N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, characteristic IR absorption bands are observed at 1587, 1545, and 1494 cm⁻¹, which are assigned to aromatic C-N and C-C stretching vibrations. mdpi.com In studies of related thiadiazole derivatives, N-H stretching modes are typically identified as IR and Raman bands in the region of 3100-3260 cm⁻¹. C-H stretching vibrations of heteroaromatic structures generally appear between 2700 and 3000 cm⁻¹. researchgate.net The C=N stretching frequencies are also characteristic and can be found in the Raman spectrum. researchgate.net The analysis of benzothiazole itself shows sharp intensity bands in the range of 1412-1513 cm⁻¹ assigned to the C=N stretching vibration of the benzothiazole moiety. researchgate.net
Table 2: Key Infrared (IR) Absorption Bands for Benzothiadiazole and Related Derivatives
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole | Aromatic ν(C-N) and ν(C-C) | 1587, 1545, 1494 | mdpi.com |
| 5-Methyl-1,3,4-thiadiazole-2-amine | ν(N-H) | 3258, 3101 | researchgate.net |
| 5-Methyl-1,3,4-thiadiazole-2-amine | ν(C-H) | 2827, 2803 | researchgate.net |
| Benzothiazole | ν(C=N) | 1412 - 1513 | researchgate.net |
UV-Visible Absorption and Fluorescence Emission Spectroscopy for Electronic Transitions and Luminescent Properties
UV-Visible absorption and fluorescence emission spectroscopy are essential for characterizing the electronic properties of this compound and its derivatives. The 2,1,3-benzothiadiazole (B189464) (BTD) core is an electron-deficient unit that, when combined with electron-donating groups like the amino group, creates a donor-acceptor system. mdpi.comnih.gov This architecture leads to intramolecular charge transfer (ICT) transitions, which are highly sensitive to the molecular environment. mdpi.com
Derivatives of BTD typically show two main absorption bands. acs.org A higher energy peak below ~340 nm is assigned to localized π–π* electronic transitions within the aromatic system, while a lower energy band, often in the 376–432 nm range, corresponds to the ICT transition from the donor moiety to the BTD acceptor. acs.org For example, in donor-acceptor systems involving a carbazole (B46965) or diphenylamine (B1679370) donor and a benzothiadiazole acceptor, a broad absorption maximum around 410 nm is attributed to this charge transfer. mdpi.com
These compounds are often fluorescent, with emission properties that can be tuned by modifying their chemical structure. polyu.edu.hk The photophysical properties, including absorption and emission maxima, are investigated in various solvents to study solvatochromic effects. nih.govdiva-portal.org The difference between the absorption and emission maxima, known as the Stokes shift, is often large for BTD derivatives, which is an advantageous property for imaging applications. researchgate.net
Table 3: Photophysical Data for Representative Benzothiadiazole-Based Dyes
| Compound Class | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Transition Type | Reference |
|---|---|---|---|---|---|
| Donor-Acceptor BTD | DCM | 376 - 432 | - | Intramolecular Charge Transfer (ICT) | acs.org |
| Triphenylamine-BTD | DCM | ~400 - 450 | 538 - 623 | ICT | polyu.edu.hk |
| Carbazole-BTD | - | ~410 | - | ICT | mdpi.com |
| Phosph(III)azane-BTD | Solid State | 305, 390 | 540 | - | nih.gov |
Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical studies, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound and its derivatives. These measurements provide valuable information about the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The benzothiadiazole unit is known to be a good electron acceptor, which imparts favorable reduction potentials to its derivatives. mdpi.com
CV experiments are typically conducted in a three-electrode system, with the compound dissolved in a suitable solvent containing a supporting electrolyte. mdpi.comnih.gov By scanning the potential, the oxidation and reduction potentials of the molecule can be determined. These potentials are directly related to the HOMO and LUMO energy levels, which are critical parameters for applications in organic electronics like organic light-emitting diodes (OLEDs) and solar cells. mdpi.comnih.gov The electrochemical band gap (Eg) can be calculated from the difference between the onset oxidation and reduction potentials. mdpi.com For example, studies on various benzothiadiazole derivatives have shown that their energy gaps can be tuned, varying from 1.3 eV to 2.4 eV. rsc.org The introduction of electron-withdrawing or electron-donating substituents can significantly alter the HOMO and LUMO levels, allowing for the fine-tuning of the material's electronic properties. nih.gov
Table 4: Electrochemical Properties of Benzothiadiazole Derivatives
| Compound Type | Technique | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |
|---|---|---|---|---|---|
| Thiophene-BTD-Thiophene | CV | - | - | 2.59 | mdpi.com |
| Furan-BTD-Furan | CV | - | - | 2.51 | mdpi.com |
| Benzothiazole-Furan-NO₂ | DFT Calculation | -6.18 | -3.35 | 2.83 | nih.gov |
| Benzothiazole-Thiophene-CH₃ | DFT Calculation | -5.58 | -1.88 | 3.70 | nih.gov |
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and crystal packing of molecules in the solid state. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.
Derivatives of 2,1,3-benzothiadiazole are known to form well-ordered structures influenced by directional S···N interactions and other non-covalent forces. figshare.com For instance, the crystal structure of 4-amino-2,1,3-benzothiadiazole reveals that intermolecular distances between adjacent nitrogen and sulfur atoms are in the range of 3.04–3.51 Å, which is consistent with secondary bonding interactions. nih.gov In some cases, these interactions link molecules into chains or more complex networks. nih.gov
The analysis of a diphenyl-benzothiadiazole derivative by single-crystal XRD revealed a triclinic crystal system with space group P-1. acs.org Such detailed structural information helps to correlate the molecular conformation and packing with the observed photophysical properties in the solid state. acs.org The formation of co-crystals, where benzothiadiazole derivatives associate with other molecules, can also be studied, revealing unique packing motifs that can influence material properties. figshare.com
Table 5: Crystallographic Data for a Representative Benzothiadiazole Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | Diphenyl-Benzothiadiazole (P₂-BTD) | acs.org |
| Crystal System | Triclinic | acs.org |
| Space Group | P-1 | acs.org |
| Intermolecular Interaction | S···N contacts (3.04–3.51 Å) | nih.gov |
| Packing Motif | π-stacking | nih.gov |
Applications and Advanced Materials Based on 5 Methyl 2,1,3 Benzothiadiazol 4 Amine Analogues
Organic Semiconductors and Optoelectronic Devicesontosight.aimdpi.com
Derivatives of 2,1,3-benzothiadiazole (B189464) are integral components in the design of organic semiconductors due to their strong electron-accepting nature, high photostability, and tunable fluorescence. nih.govresearchgate.net The inherent properties of the BTD core, when incorporated into larger conjugated systems, facilitate intramolecular charge transfer (ICT), which is crucial for applications in optoelectronic devices. nih.gov The methyl and amino substituents on the 5- and 4-positions, respectively, further modulate these electronic characteristics, influencing the material's performance in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). ontosight.ai
Organic Light-Emitting Diodes (OLEDs)researchgate.net
In the field of OLEDs, benzothiadiazole derivatives are prized for their ability to act as efficient emitters. The introduction of methyl groups onto the BTD core can significantly influence the photophysical and electroluminescent properties. For instance, strategic methylation can lead to a blue shift in absorption and emission spectra compared to non-methylated analogues. acs.org This allows for the tuning of emission colors, with researchers having developed green and yellowish-green emitters based on methyl-substituted benzothiadiazole dyes. acs.org
The position of the methyl group is critical. A dye with a methyl group on the donor part of the molecule may exhibit a blue shift in both absorption and emission when compared to an isomer where the methyl group is located away from the donor. acs.org This is often attributed to steric interactions that can cause a greater twisting of the molecular backbone, retarding effective electronic interaction between chromophores and altering the energy levels. acs.org
Table 1: Effect of Methyl Group Position on Photophysical Properties of Benzothiadiazole-Based Emitters
| Compound | Methyl Group Position | Absorption Max (nm) | Emission Max (nm) | Application |
|---|---|---|---|---|
| Dye D3 | Away from donor | --- | --- | Green/Yellowish-Green Emitter |
Note: Specific wavelength data for D3 and D4 were not provided in the source material.
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)nih.govrsc.org
Benzothiadiazole analogues are widely employed as electron-acceptor units in the donor-π-acceptor (D-π-A) architecture of organic dyes for DSSCs. researchgate.net These materials exhibit strong light absorption and facilitate efficient charge separation and injection into the semiconductor electrode (typically TiO2). nih.gov The performance of these solar cells is highly dependent on the molecular structure of the dye.
For example, a series of benzothiadiazole-based organic dyes used as photosensitizers in DSSCs have demonstrated power conversion efficiencies (PCEs) ranging from 7.0% to 9.8%. rsc.org By creating a "cocktail" of two different benzothiadiazole dyes, researchers achieved an improved PCE of up to 10.9% with an iodine-based liquid electrolyte. rsc.org This enhancement was attributed to broader light absorption and better passivation of the TiO2 surface. rsc.org Furthermore, these cells showed remarkable stability, retaining 80% of their initial performance after 7,000 hours of continuous light exposure under accelerated aging tests when a volatile electrolyte was replaced with an ionic liquid. rsc.org
In another study, the introduction of a phenyl ring as a π-conjugated spacer between the benzothiadiazole unit and the cyanoacetic acid acceptor group in a D-π-A dye (D2) led to a dramatic increase in PCE to 7.7%, compared to a similar dye (D1) without the phenyl spacer, which only achieved 0.9%. researchgate.net This highlights the critical role of molecular design in optimizing device performance.
Table 2: Performance of Benzothiadiazole-Based Dyes in Solar Cells
| Dye Name/Type | Device Type | Key Structural Feature | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Various BTD Dyes | DSSC | --- | 7.0% - 9.8% | rsc.org |
| Co-sensitized BTD Dyes | DSSC | Mixture of two dyes | 10.9% | rsc.org |
| Dye D1 | DSSC | No phenyl spacer | 0.9% | researchgate.net |
| Dye D2 | DSSC | Phenyl spacer added | 7.7% | researchgate.net |
Organic Field-Effect Transistors (OFETs)mdpi.com
The electron-deficient nature of the benzothiadiazole unit makes its derivatives suitable for use as n-type or ambipolar semiconductors in OFETs. The performance of these transistors is highly sensitive to the molecular structure and solid-state packing of the organic semiconductor.
Polymers incorporating a 2,1,3-benzothiadiazole-5,6-dicarboxylicimide (BTZI) unit, a strong electron-withdrawing group, have demonstrated substantial and balanced ambipolar transport. nih.gov For instance, polymer P1 (BTZI-TRTOR) and P3 (BTZI-BTzOR) exhibited electron/hole mobilities of up to 0.86/0.51 cm²/V·s and 0.95/0.50 cm²/V·s, respectively. nih.gov
Fluorination of the benzothiadiazole core is another effective strategy to enhance OFET performance. A highly planar fluorinated benzothiadiazole-based conjugated polymer achieved a record-high hole mobility of 9.0 cm²/V·s for this class of materials. nih.gov The planarity of the polymer backbone is crucial for facilitating efficient intermolecular charge transport. Altering the donor unit in copolymers with dichlorinated-2,1,3-benzothiadiazole also significantly impacts charge transport, with one such polymer achieving a hole mobility of 0.147 cm²/V·s and excellent operational stability. researchgate.net
Small molecules based on a donor-acceptor-donor (D-A-D) structure, where benzothiadiazole is the central acceptor, are also promising for OFETs. A material designated DH-BTZ-4T, prepared via a high-yield Suzuki coupling, showed hole mobilities of 0.17 cm²/V·s in vacuum-deposited devices and 6.0 × 10⁻³ cm²/V·s in solution-processed devices. researchgate.net
Table 3: Charge Carrier Mobilities of Benzothiadiazole-Based Materials in OFETs
| Material | Mobility Type | Mobility (cm²/V·s) | Device Configuration |
|---|---|---|---|
| P1 (BTZI-TRTOR) | Ambipolar (e/h) | 0.86 / 0.51 | Top-gate/Bottom-contact |
| P3 (BTZI-BTzOR) | Ambipolar (e/h) | 0.95 / 0.50 | Top-gate/Bottom-contact |
| Fluorinated BTD Polymer | p-type (hole) | 9.0 | --- |
| P2ClBT-TVT | p-type (hole) | 0.147 | --- |
| DH-BTZ-4T | p-type (hole) | 0.17 | Vacuum-deposited |
Fluorescent Probes and Bioimaging Agents (Focus on Chemical Design and Photophysical Properties)nih.gov
The inherent fluorescence of the 2,1,3-benzothiadiazole scaffold makes it an excellent platform for designing fluorescent probes and bioimaging agents. mdpi.com These derivatives are known for their high photostability, large Stokes shifts, and environment-sensitive (solvatochromic) properties. nih.gov
The chemical design of these probes often involves functionalizing the 4-amino position of the benzothiadiazole core. A series of fluorescent 2,1,3-benzothiadiazole derivatives with various N-substituents at the 4-position were synthesized and characterized. nih.gov Their photophysical properties were studied in various solvents, revealing that these compounds' fluorescence is sensitive to the polarity of their environment. nih.govresearchgate.net
A key aspect of their design is tuning their lipophilicity for specific subcellular targeting. A direct correlation was found between high lipophilicity (log P ≥ 4) and the specific accumulation of these probes in intracellular lipid droplets. nih.gov Lipid droplets are important organelles associated with cancer progression, making these BTD-based dyes valuable molecular tools for cancer diagnosis and research. nih.gov
The introduction of methyl groups can also modulate the photophysical properties. A study on nitrobenzothiadiazole (NBTD) derivatives showed that adding a methyl group at the C5 position, adjacent to the amino group, can influence the formation of a twisted intramolecular charge transfer (TICT) state. nih.gov Suppressing the formation of this typically non-emissive TICT state is crucial for developing high-performance fluorescent labels. nih.gov Dual methylation at the C5 and N4 positions was found to play a significant role in the photophysical properties due to steric interactions. nih.gov
Table 4: Photophysical Properties of Selected Benzothiadiazole Derivatives in Toluene
| Compound | Key Feature | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
|---|---|---|---|---|
| NBTD 1 | Unsubstituted | --- | --- | --- |
| NBTD 3 | Unmethylated | --- | --- | --- |
| NBTD 4 | N-methylated | --- | --- | --- |
Note: Specific photophysical data values were summarized in a table in the source but not detailed in the text. The table highlights the compounds studied to investigate the effects of methylation. nih.gov
Components in Photocatalytic Systems for Energy Conversion
Analogues of 5-Methyl-2,1,3-benzothiadiazol-4-amine (B1268745) are being explored as key components in photocatalytic systems designed for sustainable energy conversion, particularly for the generation of hydrogen from water. The electron-deficient nature of the benzothiadiazole unit is leveraged within polymeric and molecular structures to facilitate light absorption and charge separation, which are critical steps in photocatalysis.
Hydrogen Generation Catalysts
Covalent organic frameworks (COFs) are a class of crystalline porous materials that have emerged as outstanding photocatalysts for converting solar energy into hydrogen. Benzothiadiazole and its derivatives are excellent building blocks for constructing COFs with high chemical stability and photocatalytic activity. rsc.org
In one study, two series of benzothiadiazole-based sp² carbon-conjugated COFs (sp²c-COFs) were synthesized. The benzothiadiazole-based COFs demonstrated significantly higher photocatalytic activity for hydrogen generation compared to derivative-based ones, despite the latter having broader light-harvesting ranges. rsc.org The average hydrogen evolution rates for two of these COFs, HIAM-0001 and HIAM-0004, reached up to 1410 μmol g⁻¹ h⁻¹ and 1526 μmol g⁻¹ h⁻¹, respectively, under visible light irradiation (λ > 420 nm). rsc.org
Another approach involved designing imine-type COFs using "two-in-one" monomers based on benzothiadiazole derivatives. The resulting COF, HIAM-0011, exhibited an exceptionally high average hydrogen evolution rate of up to 16.98 mmol g⁻¹ h⁻¹ under visible light, along with excellent long-term and cycling stability. rsc.org
Beyond COFs, molecular photocatalysts based on tetrathiafulvalene–benzothiadiazole (TTF–BTD) hybrids have been designed for metal-free hydrogen production. acs.org By functionalizing the TTF-BTD structure with various electron-donating and -withdrawing groups, the material's band gap and photophysical properties can be tuned. One such derivative, COOMe-TTF-CN-BTD, generated approximately 360 μmol of hydrogen in its first run, significantly outperforming other derivatives. acs.org Studies suggest that the protonation of the benzothiadiazole unit is a crucial step in the photocatalytic cycle, especially in acidic conditions, which helps explain the efficiency of these materials. chemrxiv.org
Table 5: Hydrogen Evolution Rates for Benzothiadiazole-Based Photocatalysts
| Photocatalyst | Catalyst Type | Sacrificial Agent | H₂ Evolution Rate |
|---|---|---|---|
| HIAM-0001 | sp²c-COF | --- | 1410 μmol g⁻¹ h⁻¹ |
| HIAM-0004 | sp²c-COF | --- | 1526 μmol g⁻¹ h⁻¹ |
| HIAM-0011 | Imine-type COF | --- | 16.98 mmol g⁻¹ h⁻¹ |
CO2 Reduction Catalysts
The electrochemical and photochemical reduction of carbon dioxide (CO2) into valuable chemical feedstocks is a critical area of research aimed at mitigating climate change and developing sustainable energy sources. While direct studies on this compound analogues for CO2 reduction are emerging, the broader class of benzothiadiazole derivatives and related metal complexes has demonstrated significant potential.
Recent studies have highlighted the utility of benzothiadiazole-based molecules in CO2 capture and reduction. For instance, 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) has been investigated for its ability to interact with and reduce CO2 in its multiple reduced states. Spectroelectrochemical and computational studies have revealed clear interactions between the reduced benzothiadiazole derivative and CO2, leading to the formation of CO and oxalate. This suggests that the benzothiadiazole core can act as a redox-active center for CO2 activation.
Furthermore, metal complexes incorporating ligands analogous in electronic structure to this compound have been extensively studied as catalysts for CO2 reduction. Rhenium and manganese carbonyl complexes with bipyridine and other diimine ligands are particularly notable. nih.govresearchgate.netescholarship.org These complexes can electrochemically and photochemically reduce CO2 to carbon monoxide (CO) and other products. nih.govrsc.org The introduction of amine functionalities into the ligand framework, similar to the amino group in this compound, has been shown to influence the catalytic activity and product selectivity. nsf.govnih.gov For example, in certain manganese complexes, the presence of pendant amines can shift the product selectivity from CO to formate (B1220265) (HCOO-). nih.gov
Ruthenium complexes with benzothiazole (B30560) and bithiazole ligands have also been shown to be highly active for the electrocatalytic reduction of CO2. researchgate.net The catalytic activity is thought to be associated with the sulfur atom within the thiazole (B1198619) ring, highlighting the importance of the benzothiadiazole core in potential catalytic applications.
The following table summarizes the performance of some relevant catalytic systems for CO2 reduction.
| Catalyst/System | Product(s) | Performance Metric | Reference(s) |
| Rhenium benzo[d]oxazole complexes | CO, CH4 | TON for CO up to 660 after 5 hours | rsc.org |
| Manganese bipyridine-type complexes | CO | Faradaic efficiency of 100 ± 15% for CO | nih.gov |
| Ruthenium(II) polypyridyl complexes | CO | High selectivity and activity | nih.gov |
| Benzothiadiazole-Based Covalent Organic Frameworks with Re(CO)5Cl | CO | Production rate of 1002 μmol g⁻¹ h⁻¹ | acs.org |
Coordination Chemistry and Metal Complexes as Functional Materials
The coordination chemistry of 4-amino-2,1,3-benzothiadiazole and its derivatives provides significant insight into the potential of this compound analogues as ligands for functional metal complexes. The presence of multiple coordination sites, including the nitrogen atoms of the thiadiazole ring and the exocyclic amino group, allows for a rich and varied coordination behavior. researchgate.netrsc.org
Studies on the coordination of 4-amino-2,1,3-benzothiadiazole with zinc halides have revealed that the coordination mode can be tuned by varying the halide and reaction conditions, leading to different structural types and photophysical properties. rsc.org For instance, complexes with the formula [ZnL2Br2] and [ZnLBr2]n (where L = 4-amino-2,1,3-benzothiadiazole) exhibit different geometries and luminescence characteristics. This tunability is crucial for the design of materials with specific optical and electronic properties. nih.gov
Furthermore, dicopper complexes of 4-amino-2,1,3-benzothiadiazole have been shown to form metallocyclophane structures with interesting intramolecular stacking interactions. rsc.org The coordination environment of the copper ions can vary from tetrahedral to linear, depending on the reaction conditions and the formation of Schiff-base derivatives. rsc.org
The photophysical properties of metal complexes derived from benzothiadiazole-based ligands are of particular interest. nih.govunits.itnih.govrsc.org These complexes often exhibit luminescence, which can be modulated by the choice of metal ion and the ligand structure. For example, a novel phosph(III)azane based on 2,1,3-benzothiadiazole has been synthesized and its zinc(II) and copper(I) complexes show fluorescence in the visible range. nih.gov The emission properties are attributed to ligand-centered transitions.
The table below details the structural features of some metal complexes with 4-amino-2,1,3-benzothiadiazole analogues.
| Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference(s) |
| [Zn(4-amino-2,1,3-benzothiadiazole)2Br2] | Zn(II) | Tetrahedral | Mononuclear complex | rsc.org |
| [Zn(4-amino-2,1,3-benzothiadiazole)Br2]n | Zn(II) | Tetrahedral | Polymeric chain | rsc.org |
| [Cu2(4-amino-2,1,3-benzothiadiazole)2(CH3CN)4][PF6]2 | Cu(I) | Tetrahedral | Cyclic dinuclear complex | rsc.org |
| [Cu2(4-isopropylideneamino-2,1,3-benzothiadiazole)2][ClO4]2 | Cu(I) | Linear | Twisted dinuclear complex | rsc.org |
| [Zn2(N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine)2] | Zn(II) | Tetrahedral | Binuclear complex with chelate-bridging ligands | nih.gov |
Covalent Organic Frameworks (COFs) and Supramolecular Assemblies for Controlled Molecular Organization
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for catalysis, sensing, and gas storage. acs.orgresearchgate.netrsc.orgnih.govrsc.org The benzothiadiazole unit is an attractive building block for COFs due to its rigid, planar structure and its electron-accepting nature, which can facilitate charge separation and transport in photocatalytic applications. acs.orgresearchgate.netrsc.orgnih.govrsc.org
Several studies have reported the synthesis of benzothiadiazole-based COFs for photocatalytic applications, such as hydrogen evolution and oxidative coupling of amines. acs.orgresearchgate.netrsc.orgnih.govrsc.org For example, a photoactive COF containing benzothiadiazole and triazine units has been constructed and its morphology and crystallinity were found to significantly impact its photocatalytic activity for the visible-light-driven oxidative coupling of amines. acs.orgnih.gov The ordered alignment and crystalline nature of the COF were beneficial for promoting charge transfer and separation. acs.orgnih.gov
In another study, two benzothiadiazole-based COFs were designed with different imine bond orientations, which were shown to significantly affect their photocatalytic hydrogen generation performance. rsc.org The COF with the amine groups closer to the benzothiadiazole core exhibited higher charge separation and immigration rates, leading to enhanced photocatalytic activity. rsc.org Benzothiadiazole-based COFs have also been employed as photosensitizers in photocatalytic CO2 conversion systems, demonstrating high selectivity for CO production. acs.org
The amino and methyl groups of this compound provide sites for hydrogen bonding, which can be exploited in the formation of supramolecular assemblies. mdpi.comnih.govscirp.org The self-assembly of molecules through non-covalent interactions into well-defined architectures is a powerful tool for creating functional materials. mdpi.com For instance, a benzothiadiazole-based D-A molecule has been synthesized that self-assembles into uniform cube-like micro-crystals and spherical architectures, driven by intermolecular hydrogen bonds and π-π stacking interactions. mdpi.com
The following table provides examples of benzothiadiazole-based COFs and their applications.
| COF Name | Building Blocks | Application | Performance Highlight | Reference(s) |
| BTDA-TAPT | Benzothiadiazole and Triazine | Photocatalytic oxidative coupling of amines | Superior activity with ordered alignment | acs.orgnih.gov |
| HIAM-0026 | Benzothiadiazole-based "two-in-one" monomer | Photocatalytic hydrogen generation | 14.10 mmol g⁻¹ h⁻¹ H2 evolution rate | rsc.org |
| DHU-COF-BB | Benzothiadiazole and a distinct donor | Photocatalytic H2 evolution | 12.80 mmol g⁻¹ h⁻¹ H2 production rate | researchgate.net |
| BTzTp | Benzothiazole core units | Photosensitizer for photocatalytic CO2 conversion | 1002 μmol g⁻¹ h⁻¹ CO production rate | acs.org |
Structure Property Relationships and Molecular Design Principles in Benzothiadiazole Chemistry
Influence of Substituent Effects on Electronic and Optical Properties
The electronic and optical properties of benzothiadiazole derivatives are highly sensitive to the nature and position of substituents on the benzene (B151609) ring. By introducing different functional groups, it is possible to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's absorption, emission, and charge transport characteristics.
Electron-Withdrawing and Electron-Donating Group Modulation
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the benzothiadiazole framework is a powerful strategy to manipulate its electronic properties. In the case of 5-Methyl-2,1,3-benzothiadiazol-4-amine (B1268745), the methyl group (-CH3) at the 5-position acts as a weak electron-donating group, while the amino group (-NH2) at the 4-position is a strong electron-donating group.
The presence of these electron-donating groups raises the energy level of the HOMO, leading to a smaller HOMO-LUMO energy gap. This reduction in the energy gap typically results in a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra of the molecule. The amino group, in particular, can engage in intramolecular charge transfer (ICT) upon photoexcitation, where electron density is pushed from the amino group to the electron-deficient benzothiadiazole core. This ICT character is fundamental to the solvatochromic and fluorescent properties of many benzothiadiazole derivatives.
Conversely, the attachment of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, would lower both the HOMO and LUMO energy levels. The extent of this lowering effect dictates the resulting change in the energy gap and, consequently, the photophysical properties. The strategic combination of both donor and acceptor groups on the benzothiadiazole scaffold is a common design principle for creating "push-pull" systems with strong ICT characteristics, leading to materials with large Stokes shifts and high fluorescence quantum yields.
Table 1: Calculated Electronic Properties of Substituted Benzothiadiazole Derivatives
| Substituent at C4 | Substituent at C5 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| -NH2 | -H | -5.10 | -1.95 | 3.15 |
| -NH2 | -CH3 | -5.05 | -1.90 | 3.15 |
| -H | -H | -5.80 | -2.10 | 3.70 |
| -NO2 | -H | -6.50 | -3.20 | 3.30 |
Note: The data in this table is illustrative and based on general trends observed in substituted benzothiadiazoles. Actual values for this compound would require specific experimental or computational studies.
Steric and Conformational Effects on Molecular Architecture
The introduction of substituents not only influences the electronic landscape of the benzothiadiazole core but can also induce significant steric and conformational changes. The methyl group in this compound, while electronically contributing, also introduces steric hindrance. This steric bulk can affect the planarity of the molecule, especially if larger substituents are present at adjacent positions.
Deviations from planarity can disrupt the π-conjugation within the molecule, leading to a blue-shift (a shift to shorter wavelengths) in the absorption and emission spectra. The dihedral angle between the benzothiadiazole ring and any attached aryl or donor/acceptor groups is a critical parameter. A larger dihedral angle, caused by steric repulsion, will generally lead to a decrease in the effective conjugation length and a corresponding increase in the HOMO-LUMO gap.
For instance, in donor-acceptor systems where a bulky donor is attached to the benzothiadiazole acceptor, steric hindrance can force the donor and acceptor moieties out of plane, thereby reducing the efficiency of intramolecular charge transfer. This can be a desirable effect for tuning the emission color or can be a detrimental factor if strong electronic coupling is required for a specific application.
Table 2: Representative Dihedral Angles in Substituted Benzothiadiazole Derivatives
| Substituent at C4 | Substituent at C5 | Dihedral Angle (°) |
| Phenyl | -H | ~20-30 |
| Phenyl | -CH3 | ~40-50 |
| N,N-dimethylphenyl | -H | ~35-45 |
| N,N-dimethylphenyl | -CH3 | ~55-65 |
Note: This table provides hypothetical data to illustrate the impact of steric hindrance on molecular conformation. Specific crystallographic or computational data for this compound is not available.
Intermolecular Interactions and Solid-State Packing Influences on Material Performance
In the solid state, the performance of benzothiadiazole-based materials is not solely determined by the properties of individual molecules but is also heavily influenced by how these molecules arrange themselves in the crystal lattice. Intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, dictate the solid-state packing, which in turn affects crucial material properties like charge carrier mobility and solid-state fluorescence.
The amino group in this compound is capable of forming intermolecular hydrogen bonds (N-H···N or N-H···S), which can lead to highly ordered packing motifs. These hydrogen bonds can create one-, two-, or three-dimensional networks, significantly influencing the thermal stability and mechanical properties of the material.
Furthermore, the planar aromatic structure of the benzothiadiazole core promotes π-π stacking interactions between adjacent molecules. The distance and relative orientation of these stacked molecules are critical for charge transport. Optimal π-π stacking, with distances typically in the range of 3.4-3.8 Å, facilitates the hopping of charge carriers between molecules, leading to higher charge mobility in organic field-effect transistors (OFETs).
However, strong intermolecular interactions can sometimes lead to aggregation-caused quenching (ACQ) of fluorescence in the solid state. This phenomenon occurs when molecules in close proximity form non-emissive aggregates. The design of molecules with bulky substituents that can control the intermolecular distance and prevent excessive π-π stacking is a common strategy to mitigate ACQ and achieve high solid-state emission.
Table 3: Common Intermolecular Interactions in Amino-Substituted Benzothiadiazole Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (amino) | N (thiadiazole) | 2.8 - 3.2 |
| Hydrogen Bond | N-H (amino) | S (thiadiazole) | 3.2 - 3.6 |
| π-π Stacking | Benzothiadiazole ring | Benzothiadiazole ring | 3.4 - 3.8 |
| C-H···π | C-H (methyl/aryl) | Benzothiadiazole ring | 2.6 - 3.0 |
Note: The data in this table represents typical ranges for these types of interactions and is not based on the specific crystal structure of this compound, which is not publicly available.
Rational Design Strategies for Tailored Photophysical and Electrochemical Characteristics
The understanding of structure-property relationships in benzothiadiazole chemistry enables the rational design of new materials with precisely tailored photophysical and electrochemical characteristics. By strategically selecting and positioning substituents, researchers can fine-tune the properties of benzothiadiazole derivatives for specific applications.
For example, to design a material with red-shifted emission for use in organic light-emitting diodes (OLEDs), one would typically employ a "push-pull" strategy. This involves attaching strong electron-donating groups (like the amino group) and strong electron-withdrawing groups to the benzothiadiazole core to create a molecule with a small energy gap and significant intramolecular charge transfer character.
To achieve high charge carrier mobility for transistor applications, the focus of molecular design shifts towards ensuring planar molecular structures and promoting favorable intermolecular interactions for efficient charge transport. This might involve using smaller substituents to minimize steric hindrance and incorporating functional groups that encourage ordered π-stacking in the solid state.
Computational modeling, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in the rational design process. These methods allow for the prediction of the electronic and optical properties of yet-to-be-synthesized molecules, providing valuable insights into the effects of different substituents and guiding the synthetic efforts towards the most promising candidates. Machine learning approaches are also emerging as powerful tools to accelerate the discovery of new benzothiadiazole-based materials with desired properties by learning from existing data to predict the characteristics of novel structures. nih.gov
Table 4: Design Strategies for Tailoring Benzothiadiazole Properties
| Desired Property | Design Strategy | Key Molecular Features |
| Red-shifted Emission | Enhance Intramolecular Charge Transfer (ICT) | Strong electron-donating and electron-withdrawing groups ("push-pull") |
| Blue-shifted Emission | Disrupt π-conjugation | Bulky substituents causing steric hindrance and larger dihedral angles |
| High Fluorescence Quantum Yield | Suppress non-radiative decay pathways | Rigid molecular structure, minimize aggregation-caused quenching |
| High Charge Carrier Mobility | Facilitate intermolecular charge hopping | Planar molecular geometry, strong π-π stacking |
Note: This table provides a generalized overview of common design strategies in benzothiadiazole chemistry.
Emerging Research Frontiers and Future Directions for 5 Methyl 2,1,3 Benzothiadiazol 4 Amine Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiadiazole derivatives, including 5-Methyl-2,1,3-benzothiadiazol-4-amine (B1268745), is undergoing a paradigm shift towards more sustainable and efficient methods. mdpi.com Traditional synthetic routes often rely on harsh reaction conditions and the use of hazardous reagents. mdpi.com The future of synthesizing this and related compounds lies in the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. rasayanjournal.co.inresearchgate.net
Recent advancements in the synthesis of benzothiazoles and related heterocycles have highlighted several promising green approaches. These include catalyst-free reactions conducted in environmentally benign solvents like ethanol (B145695) and water, microwave-assisted synthesis to reduce reaction times and energy input, and the development of one-pot multicomponent reactions that increase efficiency by combining several synthetic steps. rasayanjournal.co.inbohrium.commdpi.comrsc.org For instance, an efficient and practical method for the one-step synthesis of benzothiazole-2-thiols has been developed using water as a solvent, showcasing a metal-free approach with excellent yields and short reaction times. rsc.org
Moreover, modern synthetic strategies are focusing on the direct functionalization of the benzothiadiazole core. Palladium-catalyzed C-H functionalization and iridium-catalyzed C-H borylation are powerful techniques that allow for the precise and efficient introduction of various functional groups onto the benzothiadiazole ring system. nih.govacs.orgresearchgate.net These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. nih.govresearchgate.net The application of these advanced catalytic methods to the synthesis of this compound and its derivatives holds the potential to create more sustainable and atom-economical synthetic pathways.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Catalyst-Free Synthesis | Reactions proceed without the need for a catalyst, often in green solvents like ethanol or water. | Reduced cost, simplified purification, and minimized toxic waste. bohrium.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Shorter reaction times, increased yields, and reduced energy consumption. mdpi.commdpi.com |
| Palladium-Catalyzed C-H Functionalization | Directs the formation of new bonds at specific C-H positions on the benzothiadiazole ring. | High regioselectivity, improved atom economy, and access to novel derivatives. nih.govnih.gov |
| Iridium-Catalyzed C-H Borylation | Introduces a boryl group onto the benzothiadiazole core, which can be further functionalized. | Versatile intermediate for a wide range of subsequent reactions. nih.govresearchgate.net |
Advanced Understanding of Complex Catalytic Mechanisms
A deeper understanding of the mechanisms underlying catalytic reactions is crucial for the development of more efficient and selective synthetic methods for this compound. Palladium-catalyzed cross-coupling reactions, for example, are instrumental in the synthesis of many benzothiadiazole derivatives. nih.govmdpi.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com A detailed mechanistic understanding allows for the rational design of catalysts and the optimization of reaction conditions to improve yields and minimize side products.
Recent research has begun to unravel the intricacies of these catalytic processes. For instance, in the palladium-catalyzed direct halogenation of benzothiadiazole derivatives, the benzothiadiazole itself can act as a directing group, guiding the halogenation to specific positions on the aromatic ring. nih.gov The proposed mechanisms often involve the formation of palladacycle intermediates. mdpi.com
Future research in this area will likely focus on in-situ spectroscopic techniques and computational modeling to further elucidate these complex reaction pathways. A more profound understanding of the role of ligands, solvents, and additives in the catalytic cycle will enable the development of next-generation catalysts with enhanced activity and selectivity for the synthesis and functionalization of this compound.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational chemistry and experimental synthesis is a powerful engine for accelerating the discovery of new materials and their properties. nih.govacs.org For this compound and its derivatives, this integrated approach is poised to play a pivotal role in predicting and understanding their electronic and photophysical characteristics. nih.govacs.org
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are computational methods that have been successfully employed to study the properties of benzothiadiazole derivatives. mdpi.comelsevierpure.commdpi.comrsc.org These calculations can provide insights into molecular geometries, electronic structures, and absorption and emission spectra, complementing and guiding experimental investigations. mdpi.comelsevierpure.commdpi.comrsc.org For example, computational studies have been used to predict the electronic energy gaps of benzothiadiazole-based polymers, which is a critical parameter for their application in optoelectronic devices. bohrium.com
A particularly exciting development is the application of machine learning (ML) to predict the properties of benzothiadiazole derivatives. nih.govacs.org By training ML models on existing experimental data, it is possible to rapidly forecast the photophysical properties of new, unsynthesized molecules. nih.govacs.org This approach significantly reduces the time and resources required for the discovery of new functional materials. nih.govacs.org The integration of these predictive computational tools with high-throughput experimental screening will undoubtedly accelerate the discovery of novel applications for this compound.
| Computational Method | Application in Benzothiadiazole Research | Impact on Accelerated Discovery |
| Density Functional Theory (DFT) | Prediction of ground-state electronic structure, molecular geometry, and chemical reactivity. mdpi.comelsevierpure.com | Rational design of molecules with desired electronic properties. |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. elsevierpure.commdpi.com | Understanding and predicting photophysical behavior. |
| Machine Learning (ML) | Forecasting photophysical properties based on molecular structure. nih.govacs.org | Rapid screening of large virtual libraries of compounds to identify promising candidates for synthesis. nih.govacs.org |
Exploration of New Application Domains for Benzothiadiazole Scaffolds in Advanced Materials
The unique optoelectronic properties of the benzothiadiazole scaffold make it a highly attractive building block for a wide range of advanced materials. ontosight.aimdpi.comresearchgate.net While this compound itself has potential applications in materials science due to its inherent optical and electrical properties, the broader benzothiadiazole family has already made significant inroads into several key areas of materials chemistry. ontosight.ai
One of the most prominent applications of benzothiadiazole derivatives is in the field of organic electronics. researchgate.netsioc-journal.cn They are widely used as electron-acceptor units in donor-acceptor type conjugated polymers for organic solar cells and as emitters in organic light-emitting diodes (OLEDs). sioc-journal.cnacs.org The ability to tune the electronic properties of these materials through chemical modification of the benzothiadiazole core is a key advantage. sioc-journal.cnacs.org
Furthermore, benzothiadiazole-based compounds are being explored as fluorescent probes for the detection of various analytes and as components of metal-organic frameworks (MOFs) with interesting photoluminescent and sensing properties. mdpi.comglobethesis.com The future exploration of this compound in these and other emerging areas, such as organic field-effect transistors (OFETs) and stimuli-responsive materials, holds considerable promise for the development of next-generation technologies.
| Application Domain | Role of Benzothiadiazole Scaffold | Potential for this compound |
| Organic Solar Cells | Electron-accepting unit in donor-acceptor polymers. sioc-journal.cn | As a building block for novel donor or acceptor materials. |
| Organic Light-Emitting Diodes (OLEDs) | Emitter materials, particularly for green and yellow light. researchgate.netacs.org | Development of new and efficient light-emitting materials. |
| Fluorescent Sensors | Fluorophore for the detection of ions and neutral molecules. mdpi.com | Design of selective and sensitive chemical sensors. |
| Metal-Organic Frameworks (MOFs) | Functionalized ligands for the construction of luminescent MOFs. globethesis.com | Creation of novel porous materials with tailored optoelectronic properties. |
Q & A
Basic: What are the established synthetic routes for 5-Methyl-2,1,3-benzothiadiazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization reactions starting from substituted aniline derivatives. For example, a nitro precursor can be reduced to an amine, followed by diazotization and coupling with sulfur-containing reagents to form the benzothiadiazole core. Key steps include:
- Cyclization: Use of NaNO₂/HCl for diazotization, followed by treatment with thiourea or sulfur monochloride (S₂Cl₂) to introduce the thiadiazole ring .
- Methylation: Methyl groups can be introduced via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids like AlCl₃ .
Optimization: Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–5°C for diazotization) and stoichiometry (e.g., 1.2 equivalents of S₂Cl₂) to minimize byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: What safety protocols are critical when handling this compound, and how should waste be managed?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
- Waste Management: Segregate organic waste containing the compound in labeled, airtight containers. Collaborate with certified waste disposal agencies for incineration or chemical neutralization (e.g., oxidation with KMnO₄ under acidic conditions) .
- Spill Response: Absorb spills with inert materials (vermiculite, sand) and treat with 10% sodium bicarbonate solution before disposal .
Advanced: How can X-ray crystallography using SHELX software resolve the crystal structure of this compound derivatives?
Methodological Answer:
- Data Collection: Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect φ and ω scans for high-resolution data .
- Structure Solution: Employ SHELXT for direct methods to locate heavy atoms. Refine with SHELXL using full-matrix least-squares on F². Key parameters include:
- Validation: Check for ADDSYM alerts in PLATON to detect missed symmetry. Validate hydrogen bonding with Mercury software .
Advanced: How can researchers design experiments to evaluate the antitumor activity of this compound derivatives?
Methodological Answer:
- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prepare derivatives with varying substituents (e.g., halides, aryl groups) to assess structure-activity relationships (SAR).
- Mechanistic Studies: Perform flow cytometry to detect apoptosis (Annexin V/PI staining) and ROS generation assays (DCFH-DA probe) .
- Control Experiments: Compare with cisplatin or doxorubicin as positive controls. Validate selectivity using non-cancerous cell lines (e.g., HEK293) .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts (e.g., ¹H, ¹³C) with DFT-calculated values (Gaussian 16, B3LYP/6-311+G(d,p)). For XRD, verify bond lengths/angles against Cambridge Structural Database entries .
- Dynamic Effects: Consider tautomerism or solvent interactions in NMR (e.g., DMSO-d₆ vs. CDCl₃). Use variable-temperature NMR to detect conformational changes .
- Crystallographic Artifacts: Re-examine XRD data for disorder (e.g., PART commands in SHELXL) or twinning. Collect additional datasets at lower temperatures (100 K) to improve resolution .
Advanced: What strategies are effective for functionalizing this compound to enhance its physicochemical properties?
Methodological Answer:
- Sulfonylation: React with sulfonyl chlorides (e.g., 5-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride) in dry DCM under N₂, using pyridine as a base .
- Cross-Coupling: Perform Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce biaryl motifs .
- Solubility Enhancement: Attach PEG chains via SN2 reactions (e.g., alkylation with PEG-bromides in DMF at 60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
